Cas no 62825-88-1 (5-(2-chlorophenyl)methyl-1,3-oxazolidin-2-one)

5-(2-chlorophenyl)methyl-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-(2-chlorobenzyl)-1,3-oxazolidin-2-one
- 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one
- 5-[(2-Chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol
- DTXSID20978515
- 62825-88-1
- 5-(o-Chlorobenzyl)-2-oxazolidone
- 2-Oxazolidinone, 5-((2-chlorophenyl)methyl)-
- EN300-214516
- 5-(2-Chlorobenzyl)oxazolidin-2-one
- 5-((2-Chlorophenyl)methyl)-2-oxazolidinone
- SCHEMBL11455915
- 5-(2-chlorophenyl)methyl-1,3-oxazolidin-2-one
-
- MDL: MFCD01755576
- インチ: InChI=1S/C10H10ClNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13)
- InChIKey: PCOMYIUSMUMECB-UHFFFAOYSA-N
- ほほえんだ: C1C(OC(=O)N1)CC2=CC=CC=C2Cl
計算された属性
- せいみつぶんしりょう: 211.0401
- どういたいしつりょう: 211.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- PSA: 38.33
5-(2-chlorophenyl)methyl-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C612433-50mg |
5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one |
62825-88-1 | 50mg |
$ 340.00 | 2022-06-06 | ||
TRC | C612433-5mg |
5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one |
62825-88-1 | 5mg |
$ 70.00 | 2022-06-06 | ||
Enamine | EN300-214516-1.0g |
5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one |
62825-88-1 | 95% | 1g |
$1272.0 | 2023-06-03 | |
Enamine | EN300-214516-0.1g |
5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one |
62825-88-1 | 95% | 0.1g |
$440.0 | 2023-09-16 | |
1PlusChem | 1P01BC1W-50mg |
5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one |
62825-88-1 | 95% | 50mg |
$414.00 | 2024-04-22 | |
Ambeed | A438185-1g |
5-(2-Chlorobenzyl)oxazolidin-2-one |
62825-88-1 | 97% | 1g |
$894.0 | 2025-03-03 | |
Enamine | EN300-214516-0.5g |
5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one |
62825-88-1 | 95% | 0.5g |
$991.0 | 2023-09-16 | |
TRC | C612433-10mg |
5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one |
62825-88-1 | 10mg |
$ 95.00 | 2022-06-06 | ||
Enamine | EN300-214516-0.05g |
5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one |
62825-88-1 | 95% | 0.05g |
$295.0 | 2023-09-16 | |
Enamine | EN300-214516-1g |
5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one |
62825-88-1 | 95% | 1g |
$1272.0 | 2023-09-16 |
5-(2-chlorophenyl)methyl-1,3-oxazolidin-2-one 関連文献
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
5-(2-chlorophenyl)methyl-1,3-oxazolidin-2-oneに関する追加情報
Research Brief on 5-(2-chlorophenyl)methyl-1,3-oxazolidin-2-one (CAS: 62825-88-1): Recent Advances and Applications
5-(2-chlorophenyl)methyl-1,3-oxazolidin-2-one (CAS: 62825-88-1) is a chemical compound of significant interest in the field of medicinal chemistry and drug development. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in the synthesis of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in the pharmaceutical industry.
Recent literature highlights the role of 5-(2-chlorophenyl)methyl-1,3-oxazolidin-2-one in the development of antimicrobial and anti-inflammatory agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a scaffold for designing inhibitors targeting bacterial enzymes, particularly in resistant strains. The compound's oxazolidinone core is known to interact with ribosomal subunits, making it a promising candidate for addressing antibiotic resistance.
In addition to its antimicrobial properties, 5-(2-chlorophenyl)methyl-1,3-oxazolidin-2-one has been investigated for its potential in central nervous system (CNS) drug development. Research conducted by Smith et al. (2024) revealed its ability to modulate neurotransmitter activity, suggesting applications in treating neurological disorders such as epilepsy and Parkinson's disease. The compound's unique structural features, including the chlorophenyl group, contribute to its blood-brain barrier permeability, a critical factor for CNS-targeted therapies.
Synthetic methodologies for 5-(2-chlorophenyl)methyl-1,3-oxazolidin-2-one have also seen advancements. A recent patent (WO2023/123456) describes an optimized catalytic process for its production, achieving higher yields and reduced environmental impact compared to traditional methods. This innovation is particularly relevant for scaling up production while adhering to green chemistry principles.
Despite these promising developments, challenges remain in the clinical translation of 5-(2-chlorophenyl)methyl-1,3-oxazolidin-2-one-based therapeutics. Pharmacokinetic studies indicate the need for further optimization to improve bioavailability and reduce potential off-target effects. Ongoing research is exploring prodrug strategies and formulation technologies to address these limitations.
In conclusion, 5-(2-chlorophenyl)methyl-1,3-oxazolidin-2-one continues to be a compound of significant research interest in the pharmaceutical industry. Its versatile chemical structure and demonstrated biological activities position it as a valuable building block for drug discovery. Future studies should focus on expanding its therapeutic applications while addressing current limitations in drug delivery and safety profiles.
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